Zinc pyrophosphate
Overview
Description
Zinc pyrophosphate (Zn₂P₂O₇) is an ionic inorganic chemical compound composed of zinc cations (Zn²⁺) and pyrophosphate anions (P₂O₇⁴⁻). It is a white crystalline powder that is insoluble in water but soluble in dilute acids. This compound is used in various applications, including corrosion inhibition, analytical chemistry, and scientific research.
Synthetic Routes and Reaction Conditions:
Thermal Decomposition: this compound can be synthesized by heating zinc ammonium phosphate (Zn(NH₄)PO₄) to decompose it into this compound and ammonia (NH₃).
Double Displacement Reaction: Another method involves reacting sodium carbonate (Na₂CO₃), zinc oxide (ZnO), and ammonium dihydrogen phosphate ((NH₄)H₂PO₄) to produce this compound, sodium hydroxide (NaOH), ammonia, water (H₂O), and carbon dioxide (CO₂).
Direct Combination: Zinc sulfate (ZnSO₄) and sodium pyrophosphate (Na₄P₂O₇) can be combined and heated to form this compound and sodium sulfate (Na₂SO₄).
Industrial Production Methods: The industrial production of this compound typically involves large-scale thermal decomposition or double displacement reactions under controlled conditions to ensure purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is relatively stable.
Reduction: Reduction reactions are not common for this compound due to its stability.
Substitution: Substitution reactions can occur, where this compound can be replaced by other metal cations in certain conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used.
Substitution: Metal salts and strong acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidation of this compound may produce zinc oxide (ZnO) and other zinc compounds.
Substitution: Substitution reactions can yield various metal pyrophosphates.
Scientific Research Applications
Zinc pyrophosphate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of phosphate ions.
Biology: this compound is utilized in biological studies to investigate phosphate metabolism and related processes.
Industry: this compound is used as a corrosion inhibitor in industrial processes to protect metal surfaces from degradation.
Mechanism of Action
The mechanism by which zinc pyrophosphate exerts its effects depends on its application:
Corrosion Inhibition: this compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Analytical Chemistry: It reacts with phosphate ions to form complexes that can be detected and measured.
Medical Imaging: As a contrast agent, this compound enhances the visibility of certain tissues or structures in imaging studies.
Molecular Targets and Pathways Involved:
Corrosion Inhibition: The protective layer formed on metal surfaces involves the interaction of this compound with metal ions and oxygen.
Analytical Chemistry: The detection of phosphate ions involves the formation of complexes with this compound.
Medical Imaging: The enhancement of visibility in imaging studies involves the interaction of this compound with biological tissues.
Comparison with Similar Compounds
Calcium pyrophosphate (Ca₂P₂O₇)
Magnesium pyrophosphate (Mg₂P₂O₇)
Iron pyrophosphate (Fe₂P₂O₇)
Copper pyrophosphate (Cu₂P₂O₇)
Properties
IUPAC Name |
dizinc;phosphonato phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O7P2.2Zn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSYGYSPFZQFFP-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn2P2O7, O7P2Zn2 | |
Record name | zinc pyrophosphate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Zinc_pyrophosphate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064705 | |
Record name | Dizinc pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] 30-50% Aqueous solution: Slightly viscous odorless liquid; [Klenzoid MSDS] | |
Record name | Zinc pyrophosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18316 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7446-26-6 | |
Record name | Zinc pyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphosphoric acid, zinc salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dizinc pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dizinc pyrophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC PYROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ERT96A621 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.